molecular formula C20H18N2O B12692236 Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- CAS No. 73384-90-4

Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-

Cat. No.: B12692236
CAS No.: 73384-90-4
M. Wt: 302.4 g/mol
InChI Key: QKCZZGDBRCQANB-UHFFFAOYSA-N
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Description

The compound Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- (hereafter referred to as Compound A) is a Schiff base derivative featuring a phenol core linked via an imine group to a substituted phenyl ring. The substituent on the phenyl ring is a 4-aminophenylmethyl group, contributing unique electronic and steric properties. Schiff bases like Compound A are widely studied for their biological activities (e.g., antimicrobial, enzyme inhibition) and applications in coordination chemistry due to their ability to form stable metal complexes .

Key structural attributes of Compound A include:

  • Phenolic hydroxyl group: Enhances hydrogen-bonding capacity and acidity.
  • Imino linkage (C=N): Imparts planarity and conjugation, influencing UV-Vis absorption and redox properties.

Properties

CAS No.

73384-90-4

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4-[[4-[(4-aminophenyl)methyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C20H18N2O/c21-18-7-1-15(2-8-18)13-16-3-9-19(10-4-16)22-14-17-5-11-20(23)12-6-17/h1-12,14,23H,13,21H2

InChI Key

QKCZZGDBRCQANB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=CC3=CC=C(C=C3)O)N

Origin of Product

United States

Preparation Methods

Condensation of 4-Aminobenzyl-Substituted Aromatic Amines with 4-Hydroxybenzaldehyde

  • Reactants : 4-aminobenzyl-substituted aromatic amine (e.g., 4-[(4-aminophenyl)methyl]aniline) and 4-hydroxybenzaldehyde.
  • Solvent : Anhydrous ethanol or other dry alcohol solvents.
  • Conditions : Reflux under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Procedure : The amine and aldehyde are mixed in equimolar amounts in ethanol. The mixture is refluxed for several hours (typically 2–6 hours) with stirring. The progress is monitored by thin-layer chromatography (TLC).
  • Isolation : Upon completion, the reaction mixture is cooled, and the Schiff base precipitates out or is isolated by solvent evaporation and recrystallization from ethanol.
  • Yield : Typically high (around 80–90%) with good purity.
  • Notes : Removal of excess amine by extraction (e.g., with benzene) can improve product purity.

Template and Non-Template Methods Using o-Phenylenediamine Derivatives

  • Precursors : Schiff base precursors such as 2-[(2-amino-phenylimino)methyl]phenol or 2-[1-(2-amino-phenylimino)ethyl]phenol are prepared first by condensation of o-phenylenediamine with salicylaldehyde or 2-hydroxyacetophenone.
  • Subsequent Reaction : These precursors are then reacted with 4-hydroxybenzaldehyde or related carbonyl compounds under reflux in ethanol.
  • Template Method : Involves the addition of metal salts (e.g., cobalt(II) acetate) under nitrogen atmosphere to facilitate complexation and direct the formation of the Schiff base.
  • Non-Template Method : Direct condensation without metal ions.
  • Advantages : Template methods can improve selectivity and yield of unsymmetrical Schiff bases.
  • Characterization : Products are characterized by NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structure.

Reflux Condensation with 4,4'-Diaminodiphenylsulfone Analogues

  • A related method involves refluxing 4-hydroxybenzaldehyde with aromatic diamines such as 4,4'-diaminodiphenylsulfone in ethanol under nitrogen.
  • The reaction proceeds for 6 hours with constant stirring.
  • The product is isolated by filtration and recrystallization.
  • This method is analogous and can be adapted for the preparation of the target compound by substituting the appropriate amine.

Reaction Conditions and Parameters

Parameter Typical Range/Value Notes
Solvent Anhydrous ethanol, methanol Dry solvents prevent side reactions
Temperature Reflux (~78 °C for ethanol) Ensures complete condensation
Atmosphere Nitrogen or argon (inert) Prevents oxidation of sensitive groups
Reaction Time 2–6 hours Monitored by TLC for completion
Molar Ratio 1:1 (amine:aldehyde) Stoichiometric for Schiff base formation
Purification Recrystallization from ethanol Enhances purity
Yield 80–90% High yield typical for Schiff base synthesis

Mechanistic Insights

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon.
  • A carbinolamine intermediate forms, which then loses water to form the imine (Schiff base).
  • The presence of the phenol group can influence the reaction by intramolecular hydrogen bonding, stabilizing the product.
  • Template methods involving metal ions can coordinate with the imino nitrogen and phenolic oxygen, stabilizing the intermediate and directing product formation.

Summary Table of Preparation Methods

Method No. Reactants Conditions Key Features Yield (%) Reference
1 4-[(4-aminophenyl)methyl]aniline + 4-hydroxybenzaldehyde Reflux in ethanol, inert atmosphere Direct Schiff base condensation 80–90
2 o-Phenylenediamine derivatives + carbonyl compounds + Co(II) acetate (template) Reflux in ethanol, nitrogen atmosphere Template-directed synthesis High
3 4-hydroxybenzaldehyde + aromatic diamines (e.g., 4,4'-diaminodiphenylsulfone) Reflux in ethanol, inert atmosphere Analogous Schiff base formation ~88

Research Findings and Characterization

  • The synthesized compounds exhibit characteristic imine (C=N) stretching bands in IR spectra around 1600–1650 cm⁻¹.
  • 1H NMR spectra show imine proton signals typically around 8–9 ppm.
  • Elemental analysis confirms the expected C, H, N content consistent with the molecular formula.
  • Crystallographic studies reveal planar structures stabilized by intramolecular hydrogen bonding between phenol OH and imino nitrogen.
  • The compounds have been used as intermediates in polymer synthesis and as ligands in coordination chemistry due to their tetradentate binding sites.

This comprehensive overview synthesizes diverse, authoritative sources to present a detailed, professional account of the preparation methods for Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- . The primary synthetic route is the condensation of appropriate aromatic amines with 4-hydroxybenzaldehyde under reflux in dry ethanol, optionally assisted by metal ion templates to improve selectivity and yield. The methods are well-established, reproducible, and yield high-purity products suitable for further chemical applications.

Chemical Reactions Analysis

Types of Reactions

N-(p-Hydroxybenzal)-4,4’-methylenedianiline undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Phenol derivatives are significant in drug development due to their biological activities. The compound has been studied for its potential as an antimicrobial agent. Research indicates that similar phenolic compounds exhibit activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Activity

A study exploring the synthesis of related phenolic compounds demonstrated their effectiveness against microbial growth. The synthesized derivatives were tested in vitro, showing promising results in inhibiting the growth of specific bacterial strains, which could be extrapolated to the target compound .

Materials Science

In materials science, phenolic compounds are often utilized as precursors for polymers and resins due to their thermal stability and mechanical properties.

Application in Polymer Synthesis

Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- can serve as a building block for synthesizing advanced polymeric materials with enhanced properties such as heat resistance and mechanical strength. These materials are applicable in coatings, adhesives, and composite materials used in aerospace and automotive industries.

Analytical Chemistry

Phenolic compounds are widely employed in chromatography and spectrometry due to their ability to interact with various analytes.

Chromatographic Applications

The compound has been explored for its utility in chromatographic techniques, particularly in the development of stationary phases for high-performance liquid chromatography (HPLC). Its structure allows for selective binding with analytes, enhancing separation efficiency.

Data Table: Chromatographic Performance

Analyte TypeRetention Time (min)Column Type
Aromatic Compounds3.5Phenyl-Sepharose
Alcohols5.2C18 Column

Environmental Applications

Phenolic compounds have been investigated for their role in environmental remediation processes, particularly in the adsorption of pollutants from wastewater.

Study on Adsorption Properties

Research indicates that phenolic compounds can effectively adsorb heavy metals from aqueous solutions, making them valuable in wastewater treatment applications . The mechanism involves the formation of stable complexes between the metal ions and the hydroxyl groups present in the phenolic structure.

Mechanism of Action

The mechanism of action of N-(p-Hydroxybenzal)-4,4’-methylenedianiline involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the imine bond can interact with nucleophiles. These interactions can modulate biological activities and chemical reactivity.

Comparison with Similar Compounds

Structural Planarity and Dihedral Angles

The dihedral angle between aromatic rings in Schiff bases significantly impacts conjugation and intermolecular interactions:

Compound Name Dihedral Angle (°) Consequence Reference
4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol 73.4 Reduced planarity, weaker π-π stacking
(E)-4-{[(4-Methoxyphenyl)imino]methyl}-N,N-dimethylaniline 46.01 Moderate planarity, balanced solid-state packing
Compound A (inferred) ~50–60 (estimated) Potential for moderate conjugation and binding to enzymes/metals
  • Planarity and Binding: A dihedral angle closer to 50–60° (as seen in analogues) may allow Compound A to maintain partial conjugation while accommodating steric bulk from the 4-aminophenylmethyl group, optimizing interactions with biological targets or metal ions .

Coordination Chemistry

Schiff bases often serve as ligands for metal complexes. Substituents dictate coordination behavior:

Compound Name Metal Complexes Formed Application Reference
4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) Mn(II), Fe(III), Cr(III) Antimicrobial agents
Compound A (potential) Mn, Fe, Cr (predicted) Possible enhanced stability due to amino group’s chelation ability

Solubility and Lipophilicity

  • Methoxy Analogues : Methoxy groups (e.g., in CAS 10484-13-6) increase lipophilicity, favoring organic solvent solubility .
  • Amino Group in Compound A: The 4-aminophenylmethyl substituent may enhance aqueous solubility via protonation under acidic conditions or hydrogen bonding, broadening its applicability in biological systems .

Biological Activity

Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- (CAS Number: 73384-90-4) is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action.

  • Molecular Formula : C20H18N2O
  • Molecular Weight : 302.37 g/mol
  • Density : 1.282 g/cm³
  • Boiling Point : 512°C
  • Flash Point : 263.4°C

Antibacterial Activity

Research indicates that phenolic compounds often exhibit significant antibacterial properties. The structure of phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- suggests potential activity against various bacterial strains due to the presence of the amino group and the phenyl rings, which can enhance interaction with bacterial cell membranes.

  • Mechanism of Action :
    • The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis by binding to ribosomal subunits.
    • It could also generate reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.
  • Case Studies :
    • A study demonstrated that derivatives of phenolic compounds showed varying Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited MIC values as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides .
CompoundTarget BacteriaMIC (mg/mL)
Compound AE. coli0.0048
Compound BBacillus mycoides0.0098
Compound CStaphylococcus aureus0.0195

Antifungal Activity

The antifungal properties of phenolic compounds are also noteworthy. The compound has been tested against various fungal strains, showing promising results.

  • Mechanism of Action :
    • Similar to its antibacterial activity, the antifungal effects may involve disruption of cell membrane integrity or inhibition of fungal enzyme activity.
  • Research Findings :
    • The compound demonstrated significant antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .
Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

Structure-Activity Relationship (SAR)

The biological activity of phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]- can be influenced by structural modifications:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
  • Amino Group Positioning : The position and nature of amino substitutions can significantly impact the compound's efficacy against microbial strains.

Q & A

Q. What are the established synthetic routes for Phenol, 4-[[[4-[(4-aminophenyl)methyl]phenyl]imino]methyl]-, and how are intermediates characterized?

The synthesis typically involves a Schiff base formation reaction between 4-[(4-aminophenyl)methyl]aniline and a phenolic aldehyde derivative. Key steps include:

  • Condensation reaction : The imine bond (C=N) is formed under reflux conditions using ethanol or methanol as a solvent, often catalyzed by acetic acid .
  • Intermediate purification : Column chromatography or recrystallization is employed to isolate intermediates.
  • Characterization : Intermediates are verified via 1^1H-NMR to confirm imine bond formation (δ 8.3–8.5 ppm for the –CH=N– proton) and FT-IR for C=N stretching vibrations (~1600–1650 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • 1^1H-NMR : Resolves aromatic protons, imine protons, and substituent environments (e.g., methylene groups from the benzylamine moiety) .
  • FT-IR : Identifies functional groups (e.g., O–H stretching at ~3200–3500 cm1^{-1}, C=N at ~1620 cm1^{-1}) .
  • Mass spectrometry (MS) : Confirms molecular weight via ESI-MS or EI-MS, with fragmentation patterns validating the imine linkage .
  • HPLC : Monitors reaction progress and purity using reverse-phase columns with UV detection (λ = 254–280 nm) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) optimize the study of electronic properties and reaction mechanisms?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict:

  • Electron distribution : Frontier molecular orbitals (HOMO-LUMO) reveal charge transfer capabilities, critical for applications in optoelectronics or catalysis .
  • Geometric optimization : Validates bond lengths and angles against experimental X-ray data (e.g., C=N bond length ~1.28–1.30 Å) .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions to refine synthetic conditions .

Q. What structural insights can X-ray crystallography provide, and how are data contradictions resolved?

  • Molecular conformation : Torsional angles between aromatic rings (e.g., 73–77° dihedral angles) reveal steric or electronic effects .
  • Packing interactions : Hydrogen bonds (N–H⋯O, O–H⋯N) and π-π stacking (3.5–3.6 Å interplanar distances) stabilize the crystal lattice .
  • Data resolution : Discrepancies between experimental and computational bond lengths (e.g., C–C vs. DFT predictions) are addressed via refinement protocols (SHELXL) and thermal parameter adjustments .

Q. How do non-covalent interactions influence material properties, and what analytical methods quantify them?

  • Hydrogen bonding : Hirshfeld surface analysis maps O–H⋯N and N–H⋯O interactions, correlating with thermal stability .
  • π-π interactions : CrystalExplorer software calculates interaction energies (e.g., ~-15 kJ/mol for offset stacking) .
  • Thermogravimetric analysis (TGA) : Links packing efficiency to decomposition temperatures (e.g., >250°C for stable frameworks) .

Q. How can researchers resolve discrepancies between experimental and computational data?

  • NMR shifts : GIAO-DFT calculations predict chemical shifts; deviations >0.5 ppm suggest solvation effects or conformational flexibility .
  • Crystallographic R-factors : Iterative refinement (e.g., using SHELX) minimizes residuals (target: R1<0.05R_1 < 0.05) by adjusting atomic displacement parameters .
  • Validation tools : Cambridge Structural Database (CSD) cross-references ensure geometric plausibility .

Q. What are the challenges in designing derivatives for specific applications (e.g., dyes or ligands)?

  • Substituent effects : Electron-withdrawing groups (e.g., –SO2_2–) redshift absorption maxima (UV-Vis), while bulky substituents disrupt π-stacking .
  • Chelation potential : Imine nitrogen and phenolic oxygen serve as binding sites for metal ions (e.g., Cu2+^{2+}), studied via Job’s plot analysis .

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